molecular formula C22H18FN5OS B10805765 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B10805765
M. Wt: 419.5 g/mol
InChI Key: YFSVGVWXQTUMIQ-UHFFFAOYSA-N
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Description

2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of the triazole ring, along with the benzyl, pyridinyl, and fluorophenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and pyridine derivatives are common reagents used in these steps.

    Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with 2-fluorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings (benzyl, pyridinyl, and fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Substituted Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for studying enzyme kinetics and inhibition.

Medicine

Medicinally, 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and pyridinyl groups enhance binding affinity through additional interactions, while the fluorophenyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Benzyl-Substituted Triazoles: Compounds with similar benzyl groups that exhibit antimicrobial properties.

    Fluorophenyl Derivatives: Compounds like fluoxetine, which contain fluorophenyl groups and are used in various therapeutic applications.

Uniqueness

What sets 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide apart is its combination of structural features. The presence of the triazole ring, benzyl, pyridinyl, and fluorophenyl groups in a single molecule provides a unique set of chemical and biological properties that are not commonly found together in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C22H18FN5OS

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H18FN5OS/c23-18-8-4-5-9-19(18)25-20(29)15-30-22-27-26-21(17-10-12-24-13-11-17)28(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)

InChI Key

YFSVGVWXQTUMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CC=NC=C4

Origin of Product

United States

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